molecular formula C7H7BrN2OS B1322383 3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one CAS No. 178946-31-1

3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one

Cat. No. B1322383
M. Wt: 247.11 g/mol
InChI Key: YEWIQJOBMDNPAT-UHFFFAOYSA-N
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Description

The compound "3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one" is a brominated heterocyclic molecule that contains a thiazole ring fused to a pyrrolidinone structure. The presence of bromine suggests potential reactivity in substitution reactions, while the thiazole and pyrrolidinone moieties may confer interesting biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of "3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one".

Synthesis Analysis

The synthesis of related brominated heterocyclic compounds often involves multi-step reactions, starting from simple precursors. For example, the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under metal-free conditions indicates that similar strategies could be employed for the synthesis of "3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one" . Additionally, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which could be analogous to the synthesis of thiazole-containing compounds .

Molecular Structure Analysis

The molecular structure of "3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one" would likely be characterized by spectroscopic methods such as IR, NMR, and mass spectrometry, as seen in the characterization of similar compounds . The presence of a bromine atom would be evident in the mass spectrum due to the isotopic pattern of bromine. The thiazole and pyrrolidinone rings would contribute characteristic chemical shifts in the NMR spectrum.

Chemical Reactions Analysis

Brominated heterocycles are typically reactive towards nucleophilic substitution reactions. The presence of the bromine atom in "3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one" suggests that it could undergo reactions with nucleophiles, potentially leading to a wide range of derivatives. The reactivity of similar brominated compounds in the synthesis of fused pyridines and imidazopyridines supports this notion .

Physical and Chemical Properties Analysis

The physical properties of "3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one", such as melting point and solubility, would be influenced by the presence of the heterocyclic rings and the bromine atom. The chemical properties, including reactivity and stability, would be affected by the electron-withdrawing effects of the bromine and the potential for hydrogen bonding and dipole interactions due to the thiazole and pyrrolidinone moieties. The determination of acid dissociation constants in related compounds suggests that similar studies could be conducted to understand the acidity and basicity of functional groups in "3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one" .

Scientific Research Applications

Antibacterial Activity

3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one and its derivatives have been studied for their potential antibacterial activity. Notably, compounds synthesized using similar bromo-pyrrolidine structures have shown effectiveness against a range of aerobic and anaerobic bacteria. For instance, derivatives synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile demonstrated minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL against 26 bacterial strains, indicating significant antibacterial potential (Bogdanowicz et al., 2013).

Synthesis and Characterization

The chemical structure and synthesis methods of compounds related to 3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one have been explored in various studies. For example, the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with interesting antibacterial and antimycobacterial activity was reported, showcasing the versatility and potential applications of these compounds in medicinal chemistry (Belveren et al., 2017).

Antimicrobial Screening

Polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which are structurally similar to 3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one, have been synthesized and evaluated for their antimicrobial properties. These derivatives exhibited interesting antibacterial activity against various bacterial and fungal strains, including M. tuberculosis, indicating their potential as powerful antimicrobial agents (Nural et al., 2018).

Crystal Structure Analysis

The crystal structure of 3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one derivatives has been characterized, providing insights into their molecular configurations and potential interactions. This is crucial for understanding how these compounds can be utilized in various scientific applications, particularly in drug design and development (H. Ghabbour et al., 2012).

Photoreactions and Luminescence

Compounds containing the bromo-pyridine structure have been studied for their photoreaction capabilities. For example, studies have shown that molecules like 2-(3-bromo-1H-pyrazol-5-yl)pyridine, which share structural similarities with 3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one, exhibit various types of photoreactions including excited-state intramolecular proton transfer. These properties can be harnessed in the development of organic light-emitting devices and other photophysical applications (Vetokhina et al., 2012).

properties

IUPAC Name

3-bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2OS/c8-5-1-3-10(6(5)11)7-9-2-4-12-7/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWIQJOBMDNPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278185
Record name 3-Bromo-1-(2-thiazolyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(1,3-thiazol-2-yl)pyrrolidin-2-one

CAS RN

178946-31-1
Record name 3-Bromo-1-(2-thiazolyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178946-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-(2-thiazolyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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